![molecular formula C14H12N2O3S2 B2727849 Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate CAS No. 2411297-00-0](/img/structure/B2727849.png)
Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate
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Overview
Description
“Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate” is a chemical compound. It belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for medicinal chemists . While the exact synthesis process for this specific compound is not detailed in the available resources, thiophene derivatives can be prepared by various methods. For instance, 2-Acetyl-5-methylthiophene can be prepared by reacting 2-methylthiophene with acetic anhydride .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 2-Acetyl-5-methylthiophene undergoes palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, 2-Acetyl-5-methylthiophene has a boiling point of 65-67 °C/1 mmHg, a melting point of 24-28 °C, and a density of 1.106 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activities:
Synthesis of Morpholine Derivatives: A study by Lei et al. (2017) detailed the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives from methyl 3-aminothiophene-2-carboxylate, which showed potential in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial Applications: El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, demonstrating promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
Anti-gastric Secretion Activity: Fukumi, Sugiyama, and Sakamoto (1989) developed a practical preparation of an oxazolo[3,2-a]thieno[3,2-d]pyrimidine derivative from methyl 3-aminothiophene-2-carboxylate, which exhibited potent anti-gastric secretion activity (Fukumi, Sugiyama, & Sakamoto, 1989).
Chemical Reactions and Synthesis
4. Synthesis of Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives: Atapour-Mashhad et al. (2017) reported a facile synthesis of these derivatives, demonstrating their potential in antiproliferative activity against cancer cell lines (Atapour-Mashhad et al., 2017).
A Facile Synthesis of Thiophenes: Kim and Kim (2000) described a method for synthesizing 3-alkylamino-5-arylthiophenes with a variety of substituents, showcasing the chemical versatility of these compounds (Kim & Kim, 2000).
Novel Synthesis of Thienopyrimidoisoindolones: Kysil, Voitenko, and Wolf (2008) explored the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, leading to thienopyrimidoisoindolones, illustrating the compound's utility in creating diverse heterocyclic structures (Kysil, Voitenko, & Wolf, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-7-3-4-9(21-7)8-6-20-14-12(8)13(18)15-10(16-14)5-11(17)19-2/h3-4,6H,5H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJGSJSDPMGITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC3=C2C(=O)NC(=N3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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